![molecular formula C8H4F6OS2 B2991640 2,4-Bis[(trifluoromethyl)sulfanyl]phenol CAS No. 923105-19-5](/img/structure/B2991640.png)
2,4-Bis[(trifluoromethyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Bis[(trifluoromethyl)sulfanyl]phenol” is a chemical compound with the molecular formula C8H4F6OS2 . It has a molecular weight of 294.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Membrane Technology for Water Treatment
Innovations in membrane technology for water treatment have utilized novel sulfonated aromatic diamine monomers related to 2,4-Bis[(trifluoromethyl)sulfanyl]phenol. These monomers have been synthesized and used to prepare thin-film composite nanofiltration membranes, showing enhanced water flux due to improved surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups significantly impacts water permeation and dye rejection during the separation process (Yang Liu et al., 2012).
Dye Synthesis and Characterization
Research has explored the synthesis, characterization, and properties of triazine-based azo-azomethine dyes, which are structurally related to this compound. These compounds exhibit solvatochromism and possess antioxidant activity, though they show limited antibacterial effects. The study provides insights into the electronic absorption of these compounds in various solvents, highlighting their potential applications in materials science (Motaleb Ghasemian et al., 2015).
Environmental Bioremediation
A study on the bioremediation of Bisphenol A using a reverse micelles system has shown potential environmental applications. The research investigates the use of laccase from Fusarium incarnatum UC-14 in breaking down Bisphenol A, a compound structurally similar to this compound, highlighting the effectiveness of enzymatic degradation in organic media (Urvish Chhaya & A. Gupte, 2013).
Polymer Science for Fuel Cell Applications
Research on novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups explores the synthesis and properties of materials for direct methanol fuel cell applications. These materials exhibit high selectivity and ion-exchange capacity, demonstrating their potential in energy conversion technologies (Hongtao Li et al., 2009).
Ring-Opening Polymerization
A study on stereorigid OSSO-Type group 4 metal complexes in the ring-opening polymerization of rac-lactide provides insights into the application of complex metal ligands for polymer science. These complexes demonstrate moderate rates and good levels of polymerization control, suggesting their utility in the synthesis of polylactic acid polymers, which are important for biodegradable materials (Rosita Lapenta et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-bis(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKYFYVOGSFZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
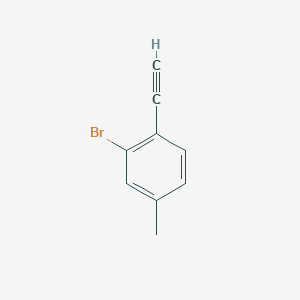


![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2991561.png)
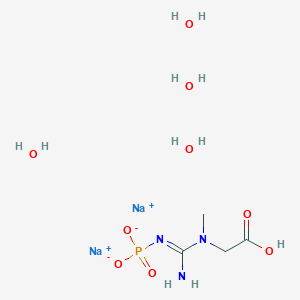
![4-(3-fluorophenyl)-6-(2-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991564.png)
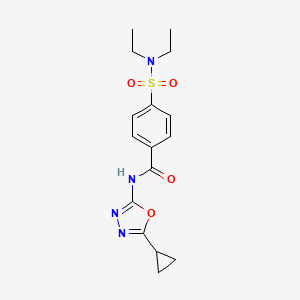
![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2991566.png)
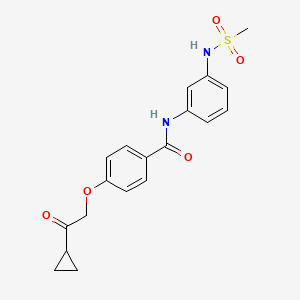
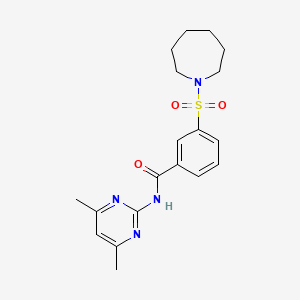

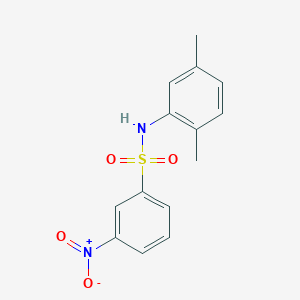
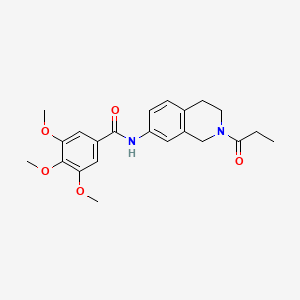
![2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B2991580.png)
